molecular formula C19H27NO3S B2890977 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902925-98-7

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2890977
CAS No.: 1902925-98-7
M. Wt: 349.49
InChI Key: BHXXHEREJAKODM-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isopropylthio group attached to a phenyl ring, an acetamide group, and an octahydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:

  • Formation of the Isopropylthio Phenyl Intermediate

      Starting Materials: 4-bromophenyl isopropyl sulfide and a suitable base.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

      Procedure: The 4-bromophenyl isopropyl sulfide is treated with the base to form the isopropylthio phenyl intermediate.

  • Coupling with Octahydrobenzo[b][1,4]dioxin

      Starting Materials: The isopropylthio phenyl intermediate and octahydrobenzo[b][1,4]dioxin.

      Reaction Conditions: The coupling reaction is facilitated by a palladium catalyst in the presence of a ligand.

      Procedure: The intermediate is coupled with octahydrobenzo[b][1,4]dioxin under the specified conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.

      Products: Oxidation of the isopropylthio group to form sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction of the acetamide group to form amines.

  • Substitution

      Reagents: Nucleophiles such as halides or alkoxides.

      Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution of the isopropylthio group with other functional groups.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Used in drug discovery and development processes.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
    • Receptors: It may bind to specific receptors, modulating cellular responses.
  • Pathways

    • Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
    • Gene Expression: It may affect gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
    • 2-(4-(ethylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • Comparison

      Structural Differences: The presence of different alkylthio groups (isopropyl, methyl, ethyl) affects the compound’s chemical properties and reactivity.

      Reactivity: The size and steric hindrance of the alkylthio group influence the compound’s reactivity in chemical reactions.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13(2)24-16-6-3-14(4-7-16)11-19(21)20-15-5-8-17-18(12-15)23-10-9-22-17/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXXHEREJAKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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